ENMD-1068: A Technical Guide to its Mechanism of Action
ENMD-1068: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ENMD-1068 is a small molecule, selective antagonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of inflammatory and fibrotic diseases. This technical guide provides an in-depth overview of the mechanism of action of ENMD-1068, detailing its molecular interactions, downstream signaling effects, and its therapeutic potential as demonstrated in preclinical models of liver fibrosis, endometriosis, and arthritis. The information herein is compiled from peer-reviewed scientific literature to support further research and development of PAR2-targeted therapies.
Core Mechanism of Action: PAR2 Antagonism
ENMD-1068 functions as a selective antagonist of PAR2. PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and tryptase. This cleavage unmasks a tethered ligand that binds to and activates the receptor, initiating intracellular signaling cascades. ENMD-1068 competitively inhibits the binding of the tethered ligand, thereby preventing receptor activation and downstream signaling. It is characterized as a low-potency antagonist, with a reported IC50 of 5 mM for the inhibition of trypsin-induced PAR2 activation.[1]
Signaling Pathways Modulated by ENMD-1068
ENMD-1068 has been shown to modulate several key signaling pathways involved in inflammation, fibrosis, and cell proliferation.
Inhibition of TGF-β1/Smad2/3 Signaling in Liver Fibrosis
In the context of liver fibrosis, ENMD-1068 attenuates the pro-fibrotic effects of Transforming Growth Factor-beta 1 (TGF-β1).[2] Activation of PAR2 on hepatic stellate cells (HSCs) potentiates TGF-β1 signaling. ENMD-1068 blocks this potentiation, leading to a reduction in the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β1 signaling.[2] This, in turn, decreases the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen.[2]
Attenuation of Inflammatory and Angiogenic Pathways in Endometriosis
In a mouse model of endometriosis, ENMD-1068 demonstrated anti-inflammatory and anti-angiogenic properties.[3] It significantly reduced the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Monocyte Chemoattractant Protein-1 (MCP-1).[3] Furthermore, ENMD-1068 inhibited the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammation, cell proliferation, and survival.[3] The compound also decreased the expression of Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for ENMD-1068 in preclinical studies.
Table 1: In Vitro Potency of ENMD-1068
| Assay | Target | Cell Line/System | IC50 | Reference |
| Inhibition of Trypsin-Induced PAR2 Activation | PAR2 | Not Specified | 5 mM | [1] |
Table 2: In Vivo Efficacy of ENMD-1068 in a Murine Model of Liver Fibrosis [2]
| Treatment Group | Dose | Administration | ALT (U/L) | AST (U/L) | α-SMA (relative expression) | Collagen I (relative expression) |
| Control | - | - | 35.2 ± 4.1 | 45.8 ± 5.3 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| CCl4 | - | Intraperitoneal | 125.6 ± 15.3 | 189.4 ± 20.1 | 4.2 ± 0.5 | 5.1 ± 0.6 |
| CCl4 + ENMD-1068 | 25 mg/kg | Intraperitoneal | 89.3 ± 10.2 | 135.7 ± 14.8 | 2.5 ± 0.3 | 3.2 ± 0.4 |
| CCl4 + ENMD-1068 | 50 mg/kg | Intraperitoneal | 65.1 ± 7.9 | 98.2 ± 11.5 | 1.8 ± 0.2 | 2.1 ± 0.3 |
Table 3: In Vivo Efficacy of ENMD-1068 in a Murine Model of Endometriosis [3]
| Treatment Group | Dose | Administration | Lesion Volume (mm³) | IL-6 (pg/mg protein) | MCP-1 (pg/mg protein) | VEGF (relative expression) |
| Vehicle | - | Intraperitoneal | 13.87 ± 2.45 | 152.3 ± 18.5 | 85.6 ± 9.8 | 1.0 ± 0.1 |
| ENMD-1068 | 25 mg/kg | Intraperitoneal | 8.92 ± 1.54 | 105.7 ± 12.3 | 62.1 ± 7.5 | 0.6 ± 0.08 |
| ENMD-1068 | 50 mg/kg | Intraperitoneal | 2.53 ± 0.61 | 78.4 ± 9.1 | 51.3 ± 6.2 | 0.4 ± 0.05 |
Table 4: In Vivo Efficacy of ENMD-1068 in a Murine Model of Arthritis [4]
| Treatment Group | Dose | Administration | Arthritic Index (Day 7) | Paw Pad Thickness (mm, Day 7) |
| Vehicle | - | Subcutaneous | 7.1 ± 0.9 | 3.2 ± 0.3 |
| ENMD-1068 | 4 mg/kg | Subcutaneous | 4.2 ± 1.0 | 2.5 ± 0.2 |
| ENMD-1068 | 16 mg/kg | Subcutaneous | 2.8 ± 0.5 | 2.1 ± 0.2 |
Experimental Protocols
Murine Model of Liver Fibrosis[2]
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Animal Model: Male ICR mice (6-8 weeks old).
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Induction of Fibrosis: Intraperitoneal injection of carbon tetrachloride (CCl4; 1 ml/kg body weight, 20% solution in olive oil) twice weekly for 4 weeks.
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Treatment: ENMD-1068 (25 or 50 mg/kg) or vehicle was administered intraperitoneally 30 minutes before each CCl4 injection.
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Outcome Measures:
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Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured using a clinical chemistry analyzer.
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Liver tissue was collected for histological analysis (H&E and Masson's trichrome staining).
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Expression of α-SMA and collagen I was determined by quantitative real-time PCR and Western blotting.
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Murine Model of Endometriosis[3]
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Animal Model: Female BALB/c nude mice (6-8 weeks old).
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Induction of Endometriosis: Human endometrial tissue fragments were injected into the peritoneal cavity.
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Treatment: ENMD-1068 (25 or 50 mg/kg) or vehicle was administered intraperitoneally daily for 14 days, starting on the day of tissue injection.
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Outcome Measures:
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The number and volume of endometriotic lesions were measured.
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Lesion tissue was collected for analysis.
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Levels of IL-6 and MCP-1 were measured by ELISA.
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Expression of VEGF and activation of NF-κB were assessed by immunohistochemistry.
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Cell proliferation (Ki-67 staining) and apoptosis (TUNEL assay) were also evaluated by immunohistochemistry.
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Murine Model of Collagen-Induced Arthritis[4]
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Animal Model: Male DBA/1 mice.
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Induction of Arthritis: Immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant, followed by a booster injection 21 days later.
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Treatment: ENMD-1068 (4 or 16 mg/kg) or vehicle was administered subcutaneously daily for 7 days, starting from the onset of clinical signs of arthritis.
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Outcome Measures:
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Clinical signs of arthritis were scored daily based on a scale of 0-4 for each paw.
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Paw pad thickness was measured daily using a digital caliper.
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Histological analysis of the joints was performed to assess inflammation, pannus formation, and cartilage/bone erosion.
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Conclusion
ENMD-1068 is a selective PAR2 antagonist with demonstrated efficacy in preclinical models of liver fibrosis, endometriosis, and arthritis. Its mechanism of action involves the inhibition of key signaling pathways that drive inflammation, fibrosis, and angiogenesis, including the TGF-β1/Smad and NF-κB pathways. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of ENMD-1068 and the broader field of PAR2 antagonism. Further research is warranted to elucidate the detailed molecular interactions of ENMD-1068 with PAR2 and to translate these promising preclinical findings into clinical applications.
References
- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENMD-1068 inhibits liver fibrosis through attenuation of TGF-β1/Smad2/3 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENMD-1068, a protease-activated receptor 2 antagonist, inhibits the development of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
